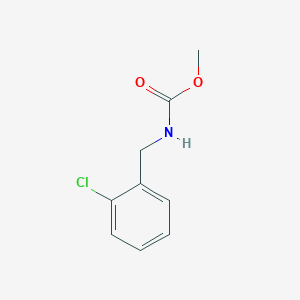

Methyl 2-chlorobenzylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl N-[(2-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |

InChI Key |

PPVQAMUCISNMKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Chlorobenzylcarbamate and Its Analogues/derivatives

Direct Synthetic Routes to Methyl 2-chlorobenzylcarbamate

The direct synthesis of this compound has been accomplished through several effective routes. One notable method involves an electrochemical process starting from an oxamic acid precursor. In this procedure, the corresponding oxamic acid is subjected to electrolysis, followed by purification via column chromatography to yield the target compound as a white solid. scispace.com This method has been reported to produce this compound in good yield. scispace.com

A more conventional and widely applicable approach is the reaction of 2-chlorobenzylamine (B130927) with methyl chloroformate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. epfl.chnih.gov The amine nucleophilically attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and formation of the carbamate (B1207046) linkage. While specific literature often highlights the synthesis of the ethyl analogue via this method, the protocol is directly transferable for the synthesis of the methyl ester. epfl.chnih.gov

The following table summarizes a specific experimental outcome for the electrochemical synthesis of this compound. scispace.com

| Starting Material | Method | Yield | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| N-(2-chlorobenzyl)oxamic acid | Electrochemical oxidation | 71% | White Solid | 61 - 63 |

Characterization data from various preparations confirm the structure, with 1H NMR spectra typically showing a singlet for the methyl ester protons around 3.7 ppm, a doublet for the benzylic methylene (B1212753) protons near 4.4 ppm, and a multiplet pattern for the aromatic protons. scispace.combohrium.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound relies on established strategies for constructing the core benzylcarbamate scaffold and subsequent functionalization of its constituent parts.

The formation of the benzylcarbamate core structure can be achieved through several reliable synthetic strategies. The most common method involves the reaction of a substituted benzylamine (B48309) with an appropriate chloroformate in the presence of a base. epfl.chnih.gov

Alternative phosgene-free methods are also employed. One such strategy is the reaction of an amine with a compound like dimethyl 2,2′-(carbonylbis(oxy))dibenzoate, which serves as a carbonyl source to link the amine. nih.gov Another approach involves generating an isocyanate from the parent amine, which is then reacted with an alcohol to form the carbamate. acs.org Furthermore, the electrochemical synthesis from oxamic acids, as described for the parent compound, represents a viable route for various analogues. scispace.com

Derivatives can be synthesized by modifying either the chlorobenzyl ring or the carbamate group.

Functionalization of the chlorobenzyl moiety has been demonstrated through a multi-step synthesis starting from (2-chlorophenyl)methanamine. epa.gov This process involves:

N-acetylation to form N-(2-chlorobenzyl)acetamide.

A Friedel-Crafts acylation, which regioselectively introduces an acetyl group at the 5-position of the aromatic ring.

A series of subsequent reactions to construct a pyrazole-containing heterocycle on the benzyl (B1604629) ring, ultimately yielding complex derivatives. epa.gov

Derivatization can also occur at the carbamate nitrogen. For example, the synthesis of 4-methyl-5-oxo-2,5-dihydrofuran-2-yl 2-chlorobenzylcarbamate has been reported, showcasing the addition of a butenolide-based substituent. acs.org

A wide range of analogues can be accessed by using variously substituted starting materials. For instance, using different benzylamines (e.g., 2-nitrobenzylamine) or different chloroformates (e.g., benzyl chloroformate) allows for the synthesis of a diverse library of benzylcarbamate compounds with varied substitution patterns on both the aromatic ring and the ester portion of the carbamate. researchgate.net

| Compound Name | Derivatization Site | Reference |

|---|---|---|

| (E)-methyl 5-(1-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-2-chlorobenzylcarbamate | Chlorobenzyl Moiety | epa.gov |

| 4-methyl-5-oxo-2,5-dihydrofuran-2-yl 2-chlorobenzylcarbamate | Carbamate Moiety | acs.org |

| Benzyl (2-nitrobenzyl)carbamate | Chlorobenzyl and Carbamate Moieties | researchgate.net |

| Benzyl (2-bromo-5-fluorophenyl)carbamate | Chlorobenzyl and Carbamate Moieties | researchgate.net |

The synthesis of specific analogues often requires precise control over the placement of functional groups (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity is crucial when introducing substituents onto the aromatic ring. The synthesis of pyrazole (B372694) derivatives of this compound provides a clear example, where a Friedel-Crafts acylation of N-(2-chlorobenzyl)acetamide is directed specifically to the C-5 position of the phenyl ring. epa.gov This control is dictated by the directing effects of the substituents already present on the ring. The use of protecting groups is another common strategy to achieve regioselectivity, for instance, by blocking a more reactive site to allow reaction at a less reactive one. researchgate.net

Stereoselectivity becomes important in the synthesis of chiral analogues. While this compound itself is achiral, methods exist to produce chiral derivatives with high stereochemical purity. For example, the N-carbamate group can act as a participating neighboring group in nucleophilic substitution reactions at an adjacent chiral center, proceeding via a double SN2 mechanism to ensure retention of configuration. nih.govacs.org Another advanced technique is the stereoselective deprotonation of a C-H bond adjacent to the carbamate oxygen using a chiral base, such as (-)-sparteine, to create a chiral carbanion that can then react with an electrophile to form an optically active product. thieme-connect.com

Advanced Synthetic Protocols in this compound Chemistry

Modern synthetic chemistry increasingly utilizes advanced technologies to improve reaction efficiency, reduce environmental impact, and shorten reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times for carbamate synthesis from hours or days to mere minutes. scispace.comnih.gov

This technology has been successfully applied to the synthesis of various carbamates. One reported method involves a three-component coupling of an amine, carbon dioxide (CO2), and methyl iodide, which is significantly accelerated by microwave heating (e.g., 160W for 5-7 minutes), offering a rapid and efficient route to methyl carbamates. scispace.com Other microwave-assisted protocols include the reaction of amines with urea (B33335) or the condensation of aldehydes and cyanoacetamide, often performed under solvent-free conditions, which aligns with the principles of green chemistry. bohrium.comoatext.commdpi.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Carbamate Derivatives

The formation of carbamate derivatives has been significantly advanced by the use of transition metal catalysts, which enable reactions that are otherwise difficult to achieve. These methods offer powerful tools for creating C-N bonds and functionalizing molecules with high precision. Metals such as rhodium, silver, palladium, and copper are at the forefront of these developments. rhhz.netnih.gov

Transition metal catalysis is particularly effective for nitrene transfer reactions, where carbamates serve as precursors to metal-nitrenoid intermediates. rhhz.net These reactive species can then undergo various transformations, including C-H amination and aziridination, to build complex nitrogen-containing molecules. rhhz.net For instance, rhodium and silver catalysts have been extensively used in C-H amination reactions. Silver-catalyzed systems, in particular, have been developed for enantioselective propargylic C-H amination, yielding valuable enantioenriched γ-alkynyl γ-aminoalcohols. rhhz.net

Palladium catalysis is another cornerstone in the synthesis of carbamate derivatives. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the coupling of amines with aryl halides, a fundamental transformation in pharmaceutical and materials chemistry. beilstein-journals.org Furthermore, palladium catalysts are instrumental in decarboxylative reactions of vinyl and allylic carbamates. nih.govgoogle.com For example, the decarboxylation of vinyl cyclic carbamates in the presence of a palladium catalyst generates a zwitterionic intermediate that can be used to construct a range of N-heterocyclic compounds. nih.gov Similarly, copper catalysts are often required for the decarboxylation of ethynyl (B1212043) cyclic carbamates. nih.gov

Recent research has also highlighted improved conditions for rhodium-catalyzed carbamate transfer to sulfoxides, which broadens the scope for creating sulfoximine (B86345) carbamates, especially those containing unsaturated functionalities like propargyl groups. nih.gov The use of the more reactive Rh₂(esp)₂ catalyst in toluene (B28343) has shown improved yields and tolerance for various carbamates. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Carbamate Derivatives

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Silver (Ag) / Bis(oxazoline) (BOX) ligand | Enantioselective C-H Amination | Carbamate esters with prochiral C-H bonds | Forms enantioenriched γ-alkynyl γ-aminoalcohols. rhhz.net |

| Rhodium (Rh) | Carbamate Transfer | Sulfoxides, Carbamates | Synthesizes sulfoximine carbamates with improved yields for unsaturated derivatives. nih.gov |

| Palladium (Pd) | Decarboxylative Annulation | Vinyl cyclic carbamates | Generates zwitterionic intermediates for N-heterocycle synthesis. nih.gov |

| Copper (Cu) | Decarboxylative Annulation | Ethynyl cyclic carbamates | Facilitates the formation of zwitterionic intermediates from alkyne-substituted carbamates. nih.gov |

| Palladium (Pd) / Phosphine Ligand | C-O Coupling | Aryl halides, KOH | Synthesizes phenols, a related transformation demonstrating C-heteroatom bond formation. beilstein-journals.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to synthesizing complex molecules like carbamates. rsc.org These reactions are prized for their operational simplicity, reduction of intermediate purification steps, and inherent atom economy, aligning well with the principles of green chemistry. rsc.orgscispace.com

A prominent MCR strategy for carbamate synthesis involves the fixation of carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. researchgate.net One such method is the three-component coupling of an amine, CO₂, and an alkyl halide. organic-chemistry.orgacs.org This reaction typically proceeds under mild conditions, often at room temperature, and can be facilitated by a base such as cesium carbonate (Cs₂CO₃) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This approach effectively avoids common side reactions, including the N-alkylation of the starting amine or overalkylation of the resulting carbamate. organic-chemistry.org

Isocyanates are another key reactant in MCRs for generating carbamate derivatives. rsc.org The nucleophilic attack of an alcohol on an isocyanate is a fundamental route to carbamate formation and has been incorporated into various MCRs. rsc.org For example, cyclic carbamates can be synthesized via a three-component reaction involving the iodo-cyclization of O-allylic carbamates, which are generated in situ from an isocyanate and an allylic alcohol. rsc.org Other metal-catalyzed MCRs have been developed to produce diverse carbamate structures, such as spiro oxazolidinones using copper catalysis or 1,3-oxazinane-2,4-diones using an aluminum complex, although the latter may require harsh conditions. rsc.org

A versatile multicomponent sequence for preparing α-alkoxy carbamates involves nitrile hydrozirconation, acylation, and subsequent alcohol addition. scispace.comnih.gov This method allows for the rapid synthesis of structurally diverse carbamates and is particularly useful for late-stage functionalization, enabling the optimization of molecular properties through structural diversification. nih.gov

Table 2: Overview of Multi-component Reactions for Carbamate Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three-Component Coupling | Amine, Carbon Dioxide (CO₂), Alkyl Halide | Cs₂CO₃, TBAI, Room Temperature | Acyclic Carbamates. organic-chemistry.orgacs.org |

| Three-Component Iodo-amination | Tosyl-isocyanate, Alkene/Alkyne, Sodium Nitrite | Sodium Nitrite | Cyclic Carbamates. rsc.org |

| Three-Component Coupling | Carbonyl compound, Arylacetylene, Isocyanate | Copper (Cu) catalyst | Spiro Oxazolidinones (Cyclic Carbamates). rsc.org |

| Four-Component Carbonylation | Aryl bromide, Carbon Monoxide (CO), Potassium Cyanate, Alcohol | Palladium (Pd) catalyst | Linear Carbamates. rsc.org |

| Three-Component Sequence | Nitrile, Acylating Agent, Alcohol | Hydrozirconation followed by addition | α-Alkoxy Carbamates. scispace.comnih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, including carbamates. amazonaws.compandawainstitute.com This involves a holistic approach that considers all aspects of a chemical process, from starting materials to solvents and energy consumption, with the goal of enhancing sustainability. researchgate.net Traditional carbamate syntheses have often relied on hazardous reagents like phosgene (B1210022) or isocyanates and generated significant waste. acs.org In contrast, modern methods prioritize waste prevention, atom economy, the use of safer solvents, and renewable feedstocks. pandawainstitute.comacs.org

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. beilstein-journals.org An ideal green solvent should be non-toxic, readily available, recyclable, and have a minimal environmental impact. mdpi.com In carbamate synthesis, there is a clear trend away from hazardous chlorinated solvents and dipolar aprotic solvents toward more benign alternatives. uantwerpen.beresearchgate.net

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the solubility of organic reactants can be a challenge, on-water reactions or the use of co-solvents can overcome this limitation. mdpi.com Bio-based solvents are another excellent alternative. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to be an effective solvent for carbamate synthesis, demonstrating high selectivity. uantwerpen.be Other preferred solvents include alcohols like ethanol (B145695) and esters such as ethyl acetate, which are considered more environmentally friendly than solvents like n-hexane or diethyl ether. researchgate.net

More advanced solvent systems are also being explored. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. mdpi.com They are often biodegradable, have low volatility, and can act as both a solvent and a catalyst. A DES composed of erbium trichloride (B1173362) and urea, for example, has been used as a reactive medium for the synthesis of cellulose (B213188) carbamate. mdpi.com

Table 3: Comparison of Solvents for Green Carbamate Synthesis

| Solvent Class | Example(s) | Green Attributes | Considerations |

|---|---|---|---|

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, non-miscible with water, enabling easier work-up. uantwerpen.be | Performance can be reaction-specific. |

| Acetates | Ethyl Acetate (EtOAc) | Generally low toxicity, biodegradable, effective for achieving high selectivity. uantwerpen.beresearchgate.net | Flammable. |

| Water | H₂O | Non-toxic, non-flammable, abundant, and inexpensive. mdpi.com | Limited solubility for many nonpolar organic reactants. |

| Deep Eutectic Solvents (DES) | Choline chloride/Urea | Low volatility, often biodegradable, can act as both solvent and catalyst. mdpi.com | Can be viscous, requiring elevated temperatures. |

| Carbonates | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable. uantwerpen.be | Can participate in side reactions. |

Atom Economy and Waste Minimization in Carbamate Preparations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy are inherently less wasteful. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product. acs.org

In the context of carbamate synthesis, multi-component reactions (MCRs) are highly atom-economical. rsc.org For example, the three-component reaction of an amine, CO₂, and an alkyl halide to form a carbamate and a salt byproduct is significantly more atom-efficient than traditional methods that may involve protecting groups or activating agents, which are ultimately discarded as waste. organic-chemistry.org

Waste is also quantified by metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste produced to the mass of the product. beilstein-journals.org By focusing on atom-economical reactions and minimizing the use of auxiliary substances like solvents and purification media, chemists can drastically reduce the E-factor of carbamate production, moving towards more sustainable manufacturing processes. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chlorobenzylcarbamate

Reaction Pathways and Transformation Mechanisms

The reactivity of Methyl 2-chlorobenzylcarbamate is dictated by the interplay of its functional groups: the carbamate (B1207046), the chlorobenzyl ring, and the methyl ester. These groups can undergo a variety of transformations, including intramolecular rearrangements and intermolecular reactions.

Intramolecular Rearrangements of the Carbamate Functionality

Intramolecular rearrangements are a class of organic reactions where a part of a molecule shifts from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the public domain, the general behavior of carbamates and related structures provides insight into potential pathways.

One common type of intramolecular rearrangement is the thermal decomposition of related compounds, which can proceed through cyclic transition states. For example, the thermal decomposition of some compounds can occur via a six-membered cyclic transition state. researchgate.net In a different context, the thermal decomposition of 2-methylbutyl chloroformate has been shown to involve a 1,3-hydride shift, suggesting the possibility of complex rearrangements in similar systems. rsc.org Such rearrangements in carbamates could potentially involve the migration of the aryl group or the methoxy (B1213986) group, influenced by the electronic and steric factors of the molecule. For instance, in the Baeyer-Villiger oxidation, the migration of an alkyl group is a key step, with the migratory aptitude depending on the ability to stabilize a positive charge. wiley-vch.de

Intermolecular Reactions Involving the Chlorobenzyl and Carbamate Groups

The chlorobenzyl and carbamate moieties of this compound are susceptible to various intermolecular reactions. The carbamate group, for instance, can be a target for nucleophiles. ontosight.ai The 2-chlorobenzyl group also influences reactivity, contributing steric bulk and lipophilicity. vulcanchem.com

In a documented reaction, Methyl N-(2-chlorobenzyl)carbamate reacts with lithium aluminium tetrahydride to produce N-methyl-2-chlorobenzylamine in a 100% yield, demonstrating the reduction of the carbamate group. molaid.com Carbamates can also participate in reactions with various reagents. For example, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, another carbamate-containing compound, showcases the reactivity of the carbamate functional group. vulcanchem.com

The presence of the chloro-substituent on the benzyl (B1604629) ring is a key feature influencing the compound's chemical properties and potential biological activity. ontosight.ai The general class of carbamates is known to exhibit a wide range of biological effects, which is often a driving force for their synthesis and study. ontosight.ai

Reaction Kinetics and Thermodynamics of this compound Transformations

Theoretical studies on similar reactions, such as the Kukhtin–Ramirez reaction for carbamate formation, have utilized computational models to investigate kinetic and thermodynamic aspects. rsc.org These studies have shown that factors like steric repulsion and the nucleophilicity of reactants are significant in determining reaction kinetics. rsc.org The thermodynamic stability of the products can be influenced by the electronic interactions between the orbitals of the involved molecules. rsc.org

The thermal decomposition of related compounds has been studied experimentally, allowing for the determination of Arrhenius parameters from the temperature dependence of the rate constants. researchgate.net For instance, the thermal decomposition of 3-methyl-3-buten-1-ol (B123568) in m-xylene (B151644) solution was studied across a range of temperatures to understand its kinetics. researchgate.net Similarly, kinetic studies of adsorption processes involving organic dyes have shown rapid initial rates followed by a slower approach to equilibrium. ijcce.ac.ir

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium) |

|---|---|---|

| Steric Hindrance | Can decrease the rate of reaction by impeding the approach of reactants. | May affect the relative stability of products and reactants, shifting the equilibrium. |

| Nucleophilicity | Higher nucleophilicity of a reactant generally leads to a faster reaction rate in nucleophilic substitution or addition reactions. | Does not directly affect the equilibrium position but is a kinetic parameter. |

| Electronic Effects | Electron-donating or withdrawing groups can alter the electron density at the reaction center, affecting the rate. | Can influence the stability of reactants and products, thereby affecting the equilibrium constant. |

| Temperature | An increase in temperature generally increases the reaction rate (Arrhenius equation). | The effect on equilibrium depends on the enthalpy change of the reaction (van 't Hoff equation). |

| Solvent | The polarity and coordinating ability of the solvent can significantly influence reaction rates and can also affect the position of the equilibrium. | The differential solvation of reactants and products can shift the equilibrium position. |

Catalytic Effects on this compound Reactions

Catalysts can significantly influence the rate and selectivity of chemical reactions involving carbamates. Both acid and base catalysis are common in carbamate chemistry. For instance, the conversion of levulinic acid to 2-methyltetrahydrofuran (B130290) can be achieved using various metal-supported catalysts. mdpi.com

In the context of related reactions, the catalytic hydrolysis of chloromethane (B1201357) to methanol (B129727) and dimethyl ether has been studied over various zeolites. portalabpg.org.br These solid acid catalysts facilitate the reaction, and the use of a second catalytic bed can enhance the selectivity towards a specific product. portalabpg.org.br The mechanism often involves the adsorption of the reactant onto the catalyst surface, followed by the catalytic conversion. portalabpg.org.br

The choice of catalyst can be crucial for achieving high conversion and selectivity. For example, in the conversion of methyl oleate (B1233923) to hydrocarbons, cobalt-loaded silica-alumina catalysts have been shown to be effective, with the catalytic activity depending on the cobalt loading and reaction conditions. rsc.org Similarly, supported manganese catalysts have been developed for the aerobic conversion of methane (B114726) to methyl trifluoroacetate. ethz.ch

Solvent Effects on this compound Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism. These effects arise from the differential solvation of the reactants, transition states, and products. rsc.org

General studies on solvent effects in reactions of related compounds have shown that solvent polarity can play a significant role. nih.gov For example, the rate of depolymerization of aromatic poly(carbamates) has been shown to be influenced by the solvent's dielectric constant. nih.gov In some cases, however, the effect of solvent polarity on reaction rates can be minimal. nih.gov

Spectroscopic and Advanced Analytical Characterization of Methyl 2 Chlorobenzylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) analysis provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the Methyl 2-chlorobenzylcarbamate molecule. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the amine proton, and the methyl ester protons.

The aromatic region is expected to show complex multiplets for the four protons on the substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring would likely appear as a doublet, coupled to the neighboring N-H proton. The single proton on the nitrogen of the carbamate (B1207046) group (N-H) would typically present as a broad singlet or a triplet, depending on the solvent and coupling with the adjacent methylene group. The three protons of the methoxy (B1213986) group (-OCH₃) are chemically equivalent and would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.2-7.5 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 5.5 | Broad Singlet | 1H | Amine proton (N-H) |

| ~ 4.4 | Doublet | 2H | Benzylic protons (Ar-CH₂) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, which has nine carbon atoms, the spectrum is expected to show eight distinct signals due to the symmetry of the molecule.

The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum. The six carbons of the aromatic ring will produce four signals due to symmetry, with the carbon bearing the chlorine atom and the carbon attached to the benzyl (B1604629) group having distinct chemical shifts. The benzylic carbon (Ar-CH₂) and the methoxy carbon (-OCH₃) will each produce a signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 157.0 | Quaternary | Carbonyl (C=O) |

| ~ 136.0 | Quaternary | Aromatic (C-CH₂) |

| ~ 133.0 | Quaternary | Aromatic (C-Cl) |

| ~ 129.5 | Tertiary | Aromatic (CH) |

| ~ 129.0 | Tertiary | Aromatic (CH) |

| ~ 127.5 | Tertiary | Aromatic (CH) |

| ~ 127.0 | Tertiary | Aromatic (CH) |

| ~ 52.0 | Primary | Methoxy (-OCH₃) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the coupling between the N-H proton and the adjacent benzylic CH₂ protons. It would also reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. chemicalbook.com This technique would be essential for definitively assigning each carbon signal to its attached proton(s). For example, it would show a correlation between the benzylic proton signal (~4.4 ppm) and the benzylic carbon signal (~43.0 ppm), and between the methoxy proton signal (~3.6 ppm) and the methoxy carbon signal (~52.0 ppm). The aromatic proton signals would also correlate with their corresponding carbon signals, confirming their assignments. chemicalbook.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₉H₁₀ClNO₂), the exact mass of the molecular ion can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₉H₁₁ClNO₂) | 200.0478 |

Note: Calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

Combining chromatography with mass spectrometry allows for the separation of compounds from a mixture before their detection by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of moderately polar and thermally labile compounds like carbamates. lcms.czrsc.org The compound would be separated on a liquid chromatography column, typically a reverse-phase column, before being ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. This technique is valuable for both qualitative identification and quantitative analysis in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates can be thermally unstable, GC-MS can be used for the analysis of more volatile and thermally stable derivatives or the parent compound if it can be volatilized without decomposition. nih.govyoutube.com The sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer for ionization (commonly by electron ionization, EI) and detection. The resulting mass spectrum would show the molecular ion and a characteristic fragmentation pattern that can be used as a fingerprint for identification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary structural components: the carbamate moiety, the aromatic ring, and the chlorobenzyl group.

The key vibrational modes for this compound can be assigned based on established correlation charts and spectral data from analogous compounds such as benzyl carbamate and other N-substituted carbamates. rsc.orgoup.comnist.gov The carbamate group (-NH-C(O)-O-) gives rise to several distinct bands. A prominent absorption is expected in the range of 3300-3400 cm⁻¹ due to the N-H stretching vibration. rsc.org The carbonyl (C=O) stretching vibration, known as the Amide I band, typically appears as a strong, sharp peak between 1690 and 1720 cm⁻¹. rsc.orgmdpi.com Furthermore, characteristic bands for C-N stretching and N-H bending (Amide II band) are expected around 1350-1390 cm⁻¹ and 1520-1540 cm⁻¹, respectively. The C-O stretching vibrations of the ester group within the carbamate linkage are typically observed in the 1220-1260 cm⁻¹ region. rsc.orgoup.com

The aromatic 2-chlorobenzyl portion of the molecule also presents characteristic absorptions. The C-H stretching vibrations of the benzene ring are anticipated just above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually result in one or more bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of weak overtone and combination bands in the 1660-2000 cm⁻¹ region and the strong out-of-plane (OOP) C-H bending bands in the 680-900 cm⁻¹ range, which can help confirm the ortho-substitution. The C-Cl stretching vibration is typically found in the fingerprint region, generally between 600 and 800 cm⁻¹.

An interactive data table summarizing the expected characteristic FT-IR absorption bands for this compound is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | N-H Stretch | Carbamate | Medium |

| >3000 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |

| ~2950 | Aliphatic C-H Stretch | Methyl/Methylene | Medium-Weak |

| ~1700 | C=O Stretch (Amide I) | Carbamate | Strong |

| ~1530 | N-H Bend (Amide II) | Carbamate | Medium |

| 1450-1600 | C=C Stretch | Benzene Ring | Medium-Weak |

| ~1370 | C-N Stretch | Carbamate | Medium |

| ~1240 | Asymmetric C-O-C Stretch | Carbamate | Strong |

| 600-800 | C-Cl Stretch | Chlorobenzyl | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the 2-chlorophenyl group and the carbamate carbonyl group. The benzene ring is the dominant chromophore and is expected to exhibit characteristic absorptions due to π → π* transitions. researchgate.net

For a substituted benzene ring, two primary absorption bands are typically observed. The more intense E2-band (π → π* transition) usually appears around 200-220 nm, while the weaker B-band, which shows vibrational fine structure, is found at longer wavelengths, typically around 250-280 nm. researchgate.net The presence of the chlorine atom and the benzylcarbamate group as substituents on the benzene ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands. These substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The carbamate carbonyl group also possesses a chromophoric C=O double bond. This group can undergo a weak n → π* transition, which is formally allowed but often has a low molar absorptivity. This absorption is typically observed at longer wavelengths, potentially overlapping with the B-band of the aromatic ring or appearing as a shoulder on its slope. emerginginvestigators.org Studies on similar molecules like benzylamine (B48309) and benzylammonium benzylcarbamate show characteristic UV absorption spectra related to the benzyl chromophore. researchgate.net

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | Substituted Benzene Ring | ~210-230 | High |

| π → π* (B-band) | Substituted Benzene Ring | ~260-280 | Low-Medium |

| n → π* | Carbonyl (C=O) | ~280-300 | Low |

Advanced Characterization Techniques

Beyond standard spectroscopic methods, a range of advanced analytical techniques are essential for a complete characterization of this compound, providing detailed information on its solid-state structure, purity, and surface composition.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as benzyl carbamate and other derivatives, provides insight into its likely solid-state conformation and packing. nih.govmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for assessing the purity of this compound. Several standardized methods exist for the analysis of carbamate pesticides, which can be adapted for this compound. s4science.atnih.govepa.govchromatographyonline.com

A common approach would be reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, such as a C8 or C18 alkyl-silica column, is used with a polar mobile phase. For this compound, a gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide excellent separation from impurities. s4science.at

Detection can be achieved using a UV detector, leveraging the strong absorbance of the 2-chlorophenyl chromophore. epa.gov For higher sensitivity and selectivity, particularly in complex matrices, methods involving post-column derivatization followed by fluorescence detection are often employed for carbamates. s4science.atchromatographyonline.com This involves hydrolyzing the carbamate to methylamine, which then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent derivative. s4science.at The retention time under specific chromatographic conditions serves as a qualitative identifier, while the peak area allows for precise quantification.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis Detector (monitoring at a λmax of the aromatic ring) or Fluorescence Detector (with post-column derivatization) |

| Application | Purity assessment, quantification, separation from reaction byproducts or degradants |

Other advanced methods can provide further structural and compositional details.

Raman Spectroscopy : This technique provides information on molecular vibrations and is complementary to FT-IR. Studies on carbamates have identified characteristic Raman peaks. mdpi.comnih.gov For this compound, strong Raman scattering would be expected from the aromatic ring breathing modes and the C=O stretch. The symmetric vibrations and bonds involving heavier atoms (like C-Cl) often give rise to strong Raman signals. Theoretical calculations, such as those using Density Functional Theory (DFT), can be paired with experimental Raman spectroscopy to achieve detailed vibrational mode assignments. nih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.gov An XPS analysis of this compound would provide high-resolution spectra for C 1s, O 1s, N 1s, and Cl 2p. Deconvolution of the C 1s spectrum could distinguish between carbons in different environments (C-C/C-H in the aromatic ring, C-O, C-N, and C=O). The N 1s binding energy, typically around 400.0-400.5 eV for amide/carbamate groups, would confirm the chemical state of nitrogen. xpsfitting.comresearchgate.netacs.org

Secondary Ion Mass Spectrometry (SIMS) : SIMS is another highly surface-sensitive technique that analyzes the composition of a solid surface by sputtering it with a focused primary ion beam and collecting and analyzing the ejected secondary ions. spectroscopyonline.comhidenanalytical.com Time-of-Flight SIMS (ToF-SIMS) is particularly useful for organic materials as it can detect intact molecular ions and characteristic fragment ions, providing molecular information about the surface. atomfair.commaterialinterface.com For this compound, ToF-SIMS could be used to identify the parent molecular ion and key fragments, confirming its presence on a surface and providing information for surface chemical mapping. materialinterface.comeag.com

Theoretical and Computational Chemistry of Methyl 2 Chlorobenzylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of methyl 2-chlorobenzylcarbamate. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. longdom.orgnih.gov By focusing on the electron density, DFT calculations can predict a variety of molecular properties for this compound, including its optimized geometry, electronic structure, and reactivity descriptors. orientjchem.orgresearchgate.net

DFT studies on similar carbamate-containing molecules have been successfully used to determine key electronic parameters. orientjchem.orgresearchgate.net For this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites that are prone to reacting. orientjchem.orgresearchgate.net Such information is invaluable for predicting how this compound might interact with other molecules.

Table 1: Representative DFT-Calculated Electronic Properties for a Carbamate (B1207046) Compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 3.5 D |

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, can be explored using ab initio and semi-empirical methods. colab.ws Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters, providing highly accurate results. researchgate.net These methods are particularly useful for studying the rotational barriers around the flexible bonds within the molecule, such as the C-N and C-O bonds of the carbamate group. acs.org

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them computationally less expensive and suitable for larger molecules. These methods can provide a good initial overview of the potential energy surface, identifying the most stable conformers that can then be further analyzed with more accurate ab initio or DFT methods. The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. researchgate.netoup.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules. researchgate.net By simulating the motion of the molecule in a solvent box, typically water, it is possible to observe how the solvent affects the conformational preferences of the carbamate. oup.com

These simulations can reveal the presence of stable conformations in solution and the transitions between them. The results from MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This information is crucial for understanding the solvation process and its impact on the molecule's reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. mdpi.com DFT calculations, for instance, are widely used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. orientjchem.orgresearchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can also be computed. nih.gov These calculations provide theoretical predictions of the 1H and 13C NMR spectra, which are essential for the structural elucidation of organic molecules. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. acs.org

Table 2: Representative Computationally Predicted Spectroscopic Data for a Carbamate Compound

| Spectroscopic Parameter | Predicted Value |

| C=O Stretch (IR) | 1720 cm-1 |

| N-H Stretch (IR) | 3400 cm-1 |

| 1H NMR (N-H) | 7.5 ppm |

| 13C NMR (C=O) | 155 ppm |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. researchgate.netacs.org For this compound, theoretical methods can be used to study its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. acs.orgmdpi.com

DFT is commonly used to calculate the energies of these species and to determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. mdpi.com The geometry of the transition state provides crucial information about the mechanism of the reaction. acs.org For example, computational studies on the formation of carbamates have provided detailed insights into the reaction pathways, including the role of catalysts and the stereoselectivity of the reaction. colab.wsnih.gov These theoretical investigations are instrumental in optimizing reaction conditions and designing new synthetic routes. acs.org

Structure Reactivity Relationships and Rational Design Principles

Influence of Substituent Effects on Carbamate (B1207046) Reactivity.mdpi.com

The reactivity of Methyl 2-chlorobenzylcarbamate is significantly influenced by the electronic and steric effects of the ortho-chloro substituent on the benzyl (B1604629) ring, as well as by the carbamate moiety itself. These effects modulate the stability of intermediates and transition states in various reactions.

In reactions involving the benzylic position, the stability of a potential benzylic carbocation or radical is paramount. chemistrysteps.comlibretexts.orgyoutube.com The electron-withdrawing nature of the ortho-chloro substituent is expected to decrease the rate of reactions proceeding through a carbocationic intermediate compared to an unsubstituted benzyl carbamate. For instance, in solvolysis reactions, a Hammett plot would likely show a negative rho (ρ) value, indicating the development of positive charge in the transition state, but the rate for the 2-chloro derivative would be slower than for electron-donating substituents. nih.govviu.ca

Steric hindrance from the ortho-chloro group can also play a significant role. libretexts.orglibretexts.org It can impede the approach of nucleophiles or reagents to the benzylic carbon, potentially slowing down SN2 reactions. khanacademy.org Furthermore, the steric bulk can influence the preferred conformations of the molecule and its reaction intermediates.

The carbamate group itself can participate in reactions through neighboring group participation (NGP). wikipedia.orgdalalinstitute.comchem-station.comvedantu.com The lone pairs on the nitrogen and oxygen atoms of the carbamate moiety can act as internal nucleophiles, potentially leading to the formation of cyclic intermediates. This can result in enhanced reaction rates and retention of stereochemistry at the benzylic carbon.

A hypothetical comparison of the relative hydrolysis rates of substituted methyl benzylcarbamates is presented in the table below to illustrate the expected electronic effects.

| Substituent (at ortho position) | Electronic Effect | Expected Relative Rate of Hydrolysis (SN1-like) |

|---|---|---|

| -OCH3 | Strongly Electron-Donating (+R > -I) | Fastest |

| -CH3 | Electron-Donating (+I) | Faster |

| -H | Neutral (Reference) | Reference |

| -Cl | Electron-Withdrawing (-I > +R) | Slower |

| -NO2 | Strongly Electron-Withdrawing (-I, -R) | Slowest |

Stereochemical Aspects of this compound Reactions and Derivatives.

The stereochemical outcomes of reactions involving this compound and its derivatives are dictated by the chiral nature of potential intermediates and the steric and electronic influences of the substituents.

If the benzylic carbon of a derivative of this compound were to become a stereocenter, the ortho-chloro substituent and the carbamate group would significantly influence the stereoselectivity of subsequent reactions. For instance, in a nucleophilic substitution reaction at the benzylic position, the approach of the nucleophile could be directed to one face of the molecule, leading to a preferred stereoisomer. This facial selectivity would arise from the steric bulk of the ortho-chloro group and potential coordinating effects of the carbamate moiety.

In reactions where a chiral center is generated, diastereoselectivity would be a key consideration. The existing stereochemistry of the molecule would influence the energy of the diastereomeric transition states, leading to the preferential formation of one diastereomer over the other.

Furthermore, the presence of the bulky ortho-chloro substituent could lead to restricted rotation around the C(aryl)-C(benzylic) bond. This could potentially give rise to atropisomerism if the rotational barrier is high enough to allow for the isolation of distinct rotational isomers at room temperature. While this has not been explicitly reported for this compound, it is a known phenomenon in similarly substituted ortho-disubstituted benzene (B151609) derivatives.

Quantitative Structure-Reactivity Relationship (QSRR) Studies.

Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools for developing mathematical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.commdpi.com For a series of analogs of this compound, a QSRR study could elucidate the key molecular descriptors that govern their reaction rates.

To conduct a QSRR study on the reactivity of substituted benzylcarbamates, a series of derivatives would be synthesized with systematic variations in the substituents on the aromatic ring. The reaction rates for a specific transformation, such as hydrolysis or solvolysis, would be experimentally determined for each compound. arkat-usa.org

A variety of molecular descriptors would then be calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), dipole moment, and partial atomic charges. libretexts.org For substituted benzyl systems, Hammett plots are often used to correlate reaction rates with the electronic effects of the substituents. nih.govviu.ca

Steric Descriptors: These quantify the size and shape of the molecule or its substituents. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices and shape indices.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and include energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the observed reactivity. nih.govresearchgate.netresearchgate.net

A hypothetical QSRR model for the hydrolysis of a series of substituted methyl benzylcarbamates might take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The following interactive data table presents hypothetical data for a QSRR study on the relative hydrolysis rates of substituted methyl benzylcarbamates.

| Substituent (at ortho position) | Hammett Constant (σ) | Taft Steric Parameter (Es) | logP | Observed log(k_rel) |

|---|---|---|---|---|

| -OCH3 | -0.27 | -0.55 | 1.3 | 1.5 |

| -CH3 | -0.17 | -1.24 | 1.5 | 1.2 |

| -H | 0.00 | 0.00 | 1.0 | 0.0 |

| -Cl | 0.23 | -0.97 | 1.7 | -0.5 |

| -NO2 | 0.78 | -2.52 | 1.1 | -1.8 |

Such a validated QSRR model would be invaluable for predicting the reactivity of novel, unsynthesized derivatives of this compound, thereby guiding the rational design of compounds with desired stability and reactivity profiles.

Chemical Degradation Pathways and Environmental Transformation Studies

Abiotic Degradation Mechanisms of Methyl 2-chlorobenzylcarbamate

The abiotic degradation of this compound is primarily governed by hydrolysis, photolysis, and redox reactions. These processes depend on environmental factors such as pH, sunlight intensity, and the presence of reactive chemical species.

Hydrolysis is a significant degradation pathway for many carbamate (B1207046) pesticides in aqueous environments. who.int For this compound, this process involves the cleavage of the carbamate ester linkage. The reaction is typically catalyzed by acidic or basic conditions.

Under basic conditions, the hydrolysis proceeds via a base-catalyzed elimination (E1cb) mechanism, which is common for carbamates. acs.org This pathway leads to the formation of 2-chlorobenzyl alcohol, methylamine, and carbon dioxide. The rate of hydrolysis is generally dependent on the pH of the solution, with faster degradation observed under alkaline conditions. who.int

The expected hydrolytic degradation reaction is as follows: Cl-C₆H₄-CH₂-O-C(O)-NH-CH₃ + H₂O → Cl-C₆H₄-CH₂-OH + CH₃NH₂ + CO₂

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from sunlight. Carbamate pesticides containing aromatic rings, such as this compound, are susceptible to photodegradation. The presence of a chloro-substituted benzyl (B1604629) group can influence the photochemical reactivity of the molecule.

Direct photolysis may occur when the molecule absorbs light, leading to the excitation of electrons and subsequent bond cleavage. Potential photodegradation pathways for this compound could include:

Cleavage of the Carbamate Bond: Similar to hydrolysis, UV radiation can provide the energy to break the ester or amide linkages within the carbamate group.

Homolytic Cleavage of the Carbon-Chlorine Bond: The aromatic C-Cl bond can be cleaved, leading to the formation of a phenyl radical and a chlorine radical. This can result in the formation of dechlorinated byproducts.

Photo-oxidation: In the presence of oxygen and photosensitizers (like humic acids in natural waters), indirect photolysis can occur, generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) that can attack the molecule. nih.gov

The rate and products of photodegradation are highly dependent on factors like the wavelength and intensity of light, the presence of photosensitizing substances, and the chemical matrix.

Oxidative and reductive processes in the environment can also contribute to the transformation of this compound.

Oxidative Transformations: Advanced Oxidation Processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) are known to effectively degrade carbamate pesticides. mdpi.com Such radicals can be generated in sunlit waters or through engineered water treatment systems. The hydroxyl radical can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the N-methyl group or the benzylic position, initiating a cascade of oxidative reactions. mdpi.comresearchgate.net This can ultimately lead to ring cleavage and mineralization to CO₂, H₂O, and inorganic ions.

Reductive Transformations: In anoxic environments, such as saturated soils or sediments, reductive degradation can occur. For chlorinated aromatic compounds, reductive dechlorination is a possible pathway. Furthermore, studies on other carbamates have shown that they can be reduced by species like dissolved Fe(II) and Cu(I). acs.orgnih.gov These reactions involve the transfer of electrons to the carbamate molecule, which can lead to the cleavage of functional groups. For this compound, reduction could potentially affect the chlorobenzyl group or the carbamate linkage itself.

Identification and Characterization of Chemical Degradation Products

Based on the degradation mechanisms discussed, a range of potential degradation products can be anticipated.

Table 1: Potential Chemical Degradation Products of this compound

| Degradation Product Name | Chemical Structure | Likely Formation Pathway |

| 2-Chlorobenzyl alcohol | Cl-C₆H₄-CH₂-OH | Hydrolysis, Photodegradation |

| 2-Chlorobenzoic acid | Cl-C₆H₄-COOH | Oxidation |

| Methylamine | CH₃NH₂ | Hydrolysis, Photodegradation |

| 2-Chlorobenzaldehyde (B119727) | Cl-C₆H₄-CHO | Oxidation |

| Benzyl carbamate derivatives | C₆H₅-CH₂-O-C(O)-NH-CH₃ | Reductive Dechlorination |

| Hydroxylated derivatives | HO-Cl-C₆H₄-CH₂-O-C(O)-NH-CH₃ | Oxidation |

Further degradation of these primary products can lead to simpler organic acids and eventual mineralization. mdpi.com For instance, 2-chlorobenzyl alcohol can be oxidized to 2-chlorobenzaldehyde and then to 2-chlorobenzoic acid. nih.gov

Modeling of Chemical Fate in Environmental Systems (Focus on chemical processes)

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals in the environment. mdpi.com For pesticides like this compound, models such as the Pesticide Root Zone Model (PRZM) are used to simulate its behavior in soil and its potential to leach into groundwater. science.gov

These models integrate the chemical's physicochemical properties with data on its degradation kinetics to simulate its environmental behavior. Key chemical process parameters required for these models include:

Hydrolysis Rate Constants: These are determined at various pH values and temperatures to predict the rate of hydrolytic degradation in water bodies.

Photolysis Quantum Yield and Rate Constants: These parameters quantify the efficiency of light in degrading the chemical and are used to estimate its persistence in sunlit surface waters and on soil surfaces.

Soil Adsorption Coefficient (Koc): This value describes the tendency of the chemical to bind to soil organic carbon, which affects its mobility and availability for degradation and transport. researchgate.net

Biotransformation and Abiotic Redox Reaction Rates: Where available, rates of microbial degradation and chemical redox reactions are included to provide a more complete picture of the chemical's persistence.

By inputting these parameters along with site-specific environmental conditions (e.g., soil type, climate, hydrology), these models can simulate the concentration of this compound and its degradation products over time in different environmental compartments like soil, water, and air. epa.gov This allows for an assessment of potential exposure and environmental risk.

Future Perspectives in Methyl 2 Chlorobenzylcarbamate Research

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of carbamates often involves the reaction of an alcohol or amine with a chloroformate or an isocyanate. For methyl 2-chlorobenzylcarbamate, a primary synthetic route would likely involve the reaction of 2-chlorobenzylamine (B130927) with methyl chloroformate. wikipedia.org Future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic strategies.

One promising avenue is the exploration of catalytic methods that avoid the use of hazardous reagents like phosgene (B1210022) derivatives. For instance, the development of transition-metal-catalyzed carbonylation reactions, where carbon monoxide or a surrogate is used as the C1 source, could provide a more sustainable approach. Additionally, enzymatic or chemoenzymatic methods could offer high selectivity and milder reaction conditions, reducing the environmental impact of the synthesis.

The synthesis of a library of substituted benzylcarbamates through parallel synthesis techniques could also be a valuable future direction. This would enable the rapid generation of analogues of this compound with varying substitution patterns on the aromatic ring, allowing for a systematic investigation of structure-activity relationships. The development of one-pot or tandem reaction sequences that combine the formation of the benzylamine (B48309) precursor with the subsequent carbamoylation step would further enhance the efficiency of the synthesis.

A key challenge in synthetic methodology is achieving high yields and purity while minimizing by-product formation. Future research could focus on optimizing reaction parameters such as solvent, temperature, and catalyst loading, as well as developing novel purification techniques to isolate the target compound efficiently.

Integration of Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this.

Spectroscopic Characterization: While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for routine characterization, advanced techniques can provide deeper insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially in more complex analogues. Solid-state NMR could be employed to study the compound's structure and dynamics in the solid state. Advanced vibrational spectroscopy techniques, like Raman spectroscopy, could complement IR data to provide a more complete picture of the vibrational modes of the molecule.

Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for studying molecular structures, electronic properties, and reaction mechanisms. nih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Calculate spectroscopic properties: Simulating IR and NMR spectra to aid in the interpretation of experimental data. A study on ethyl benzyl (B1604629) carbamates demonstrated that the HF/6-31+G(d) level of theory provided a good prediction of vibrational frequencies. researchgate.net

Analyze the electronic structure: Determining atomic charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) to identify reactive sites. orientjchem.org

Investigate reaction mechanisms: Modeling the energy profiles of potential reactions to understand their feasibility and selectivity.

The combination of experimental spectroscopic data with computationally predicted values allows for a more robust characterization of the molecule. The following table illustrates a hypothetical comparison of experimental and calculated spectroscopic data for this compound, highlighting the synergy between these approaches.

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (DFT) (Hypothetical) |

| ¹H NMR (ppm) | ||

| -CH₃ | 3.75 (s) | 3.72 (s) |

| -CH₂- | 4.40 (d) | 4.38 (d) |

| Ar-H | 7.20-7.45 (m) | 7.18-7.42 (m) |

| -NH- | 5.50 (t) | 5.45 (t) |

| ¹³C NMR (ppm) | ||

| -CH₃ | 52.5 | 52.1 |

| -CH₂- | 45.0 | 44.7 |

| Ar-C | 127.0-135.0 | 126.8-134.5 |

| C=O | 157.0 | 156.8 |

| IR (cm⁻¹) | ||

| N-H stretch | 3320 | 3315 |

| C=O stretch | 1710 | 1705 |

| C-O stretch | 1250 | 1245 |

| C-Cl stretch | 750 | 748 |

This table presents hypothetical data for illustrative purposes.

Exploration of Unconventional Chemical Transformations and Applications in Materials Science

The unique structural features of this compound open up possibilities for its use in novel chemical transformations and as a building block in materials science.

Unconventional Chemical Transformations: The presence of the carbamate (B1207046) group, the benzylic position, and the chlorine substituent on the aromatic ring provides multiple sites for chemical modification. Future research could explore:

Directed C-H functionalization: The carbamate group could act as a directing group to facilitate the selective functionalization of C-H bonds on the benzyl ring or at the benzylic position.

Cross-coupling reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups and build more complex molecular architectures.

Photochemical reactions: The aromatic ring and the carbamate group may exhibit interesting photochemical reactivity, leading to novel transformations upon irradiation with light.

Applications in Materials Science: The carbamate linkage is a key component of polyurethanes, a versatile class of polymers with a wide range of applications. researchgate.netresearchgate.net The presence of the 2-chlorobenzyl group in this compound could impart unique properties to polyurethane materials.

Functional Polymers: this compound could be used as a monomer or a chain modifier in the synthesis of functional polymers. The chlorine atom provides a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This could lead to the development of materials with tailored properties for applications in drug delivery, sensors, or coatings. Processes for preparing carbamate functional polymers are already established and could be adapted. google.com

Flame-Retardant Materials: The presence of chlorine in the structure may enhance the flame-retardant properties of polymers derived from this compound. Future studies could investigate the thermal stability and combustion behavior of such materials. The thermal stability of polyurethanes is a critical factor in their application, and incorporating halogenated monomers is a known strategy to improve this property. mdpi.comnih.gov

Biomaterials: Carbamate-containing polymers are also being explored for biomedical applications. The specific biological activity of the 2-chlorobenzyl moiety could be leveraged in the design of new biocompatible and biodegradable materials for tissue engineering or as coatings for medical devices.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 2-chlorobenzylcarbamate in laboratory settings?

Methodological Answer:

The synthesis typically involves reacting 2-chlorobenzylamine with methyl chloroformate under controlled conditions. Key steps include:

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize side reactions .

- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to suppress hydrolysis .

- Base Utilization : Triethylamine or pyridine is added to neutralize HCl byproducts and drive the reaction forward .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: How can researchers confirm the purity of this compound post-synthesis?

Methodological Answer:

Purity assessment requires a multi-technique approach:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm. A single peak with >95% area indicates high purity .

- Melting Point Analysis : Compare observed melting points (e.g., 112–114°C) with literature values to detect impurities .

- Elemental Analysis (EA) : Validate empirical formula (C₉H₁₀ClNO₂) with ≤0.4% deviation in C/H/N content .

Advanced: What strategies are effective in resolving contradictory spectral data during structural elucidation?

Methodological Answer:

Contradictions in NMR, IR, or MS data can arise from impurities or tautomerism. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (e.g., ACD/Labs or ChemDraw). Discrepancies >0.1 ppm suggest structural misassignment .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with ≤2 ppm mass error to rule out alternative structures .

- X-ray Crystallography : Resolve ambiguous NOE correlations or stereochemistry by obtaining single-crystal data .

- Database Cross-Check : Use NIST Chemistry WebBook for IR/UV spectral matching .

Advanced: How should researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

SAR studies require systematic modification and testing:

- Derivatization : Synthesize analogs by substituting the 2-chloro group (e.g., with -F, -Br) or modifying the carbamate moiety. Track substituent effects via Hammett σ constants .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., acetylcholinesterase) .

- Bioactivity Assays : Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays. Include positive controls (e.g., neostigmine) and triplicate measurements for statistical rigor .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm). Use deuterated DMSO or CDCl₃ as solvents .

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (m/z 200.04) .

Advanced: What statistical approaches are recommended for analyzing inconsistent bioactivity data across studies?

Methodological Answer:

Address inconsistencies via:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Calculate weighted mean IC₅₀ values .

- Multivariate Regression : Identify confounding variables (e.g., solvent polarity, cell line variability) using ANOVA or principal component analysis (PCA) .

- Replication Studies : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate experimental variables .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

The compound is sparingly soluble in water (<1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO). Experimental considerations:

- Solvent Selection : Use DMSO for in vitro assays (≤0.1% v/v to avoid cytotoxicity) .

- Co-Solvent Systems : For kinetic studies, employ ethanol/water (1:1) to enhance solubility while maintaining reactivity .

Advanced: How can reaction conditions be optimized for synthesizing novel this compound analogs?

Methodological Answer:

Apply design of experiments (DoE) principles:

- Factor Screening : Use Plackett-Burman designs to evaluate temperature, solvent, and catalyst effects .

- Response Surface Methodology (RSM) : Optimize yield via central composite designs, focusing on reaction time (12–24 hr) and stoichiometry (1:1.2 amine/chloroformate ratio) .

- Kinetic Profiling : Monitor intermediates via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.